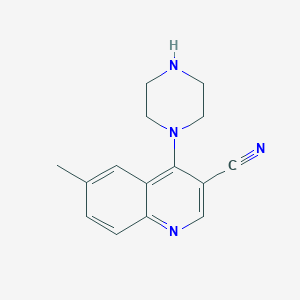
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core substituted with a piperazine ring at the 4-position, a methyl group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with piperazine in the presence of a base like potassium carbonate to form 4-(piperazin-1-yl)quinoline.
Methylation and Cyanation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The cyano group is typically introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The quinoline core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)quinoline: Lacks the methyl and cyano groups, resulting in different chemical properties and biological activities.
6-Methylquinoline: Lacks the piperazine and cyano groups, leading to reduced biological activity.
Quinoline-3-carbonitrile: Lacks the piperazine and methyl groups, affecting its chemical reactivity and biological interactions.
Uniqueness
6-Methyl-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, while the cyano group increases its binding affinity to molecular targets.
Properties
Molecular Formula |
C15H16N4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-methyl-4-piperazin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C15H16N4/c1-11-2-3-14-13(8-11)15(12(9-16)10-18-14)19-6-4-17-5-7-19/h2-3,8,10,17H,4-7H2,1H3 |
InChI Key |
GPTNGECMGARCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
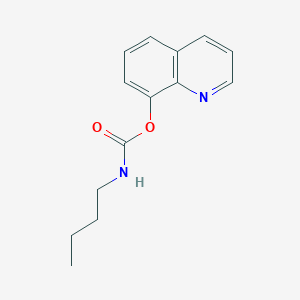
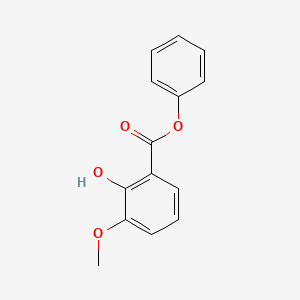

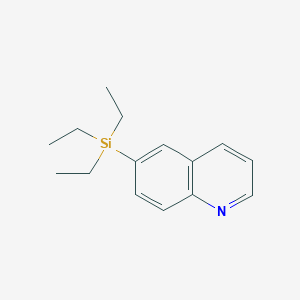

![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)
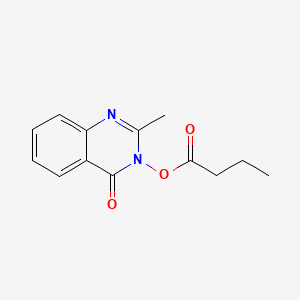

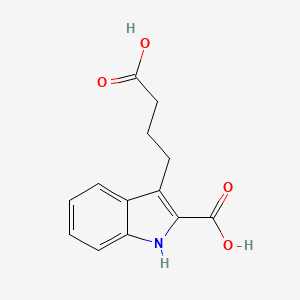
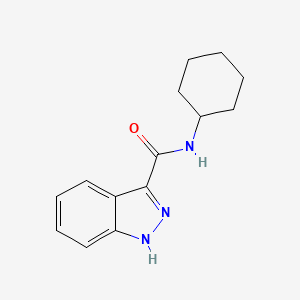
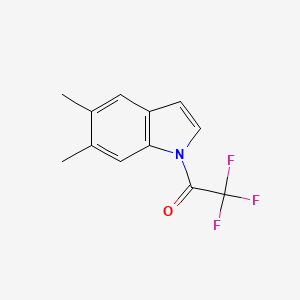
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)

